

## An In-depth Technical Guide to Methylamino-PEG2-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methylamino-PEG2-acid	
Cat. No.:	B608983	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methylamino-PEG2-acid** is a heterobifunctional polyethylene glycol (PEG) linker that is gaining prominence in the fields of bioconjugation and drug development. Its defined length, hydrophilic nature, and orthogonal reactive groups make it a versatile tool for covalently linking molecules. This technical guide provides a comprehensive overview of the structure, properties, and applications of **Methylamino-PEG2-acid**, with a focus on its utility for researchers in academia and industry.

## **Structure and Physicochemical Properties**

Methylamino-PEG2-acid, systematically named 3-(2-(2-

(methylamino)ethoxy)ethoxy)propanoic acid, possesses a short PEG spacer that imparts hydrophilicity, which can improve the solubility of conjugated molecules.[1] The molecule is bifunctional, featuring a secondary methylamine group at one terminus and a carboxylic acid at the other. This allows for specific and controlled conjugation reactions. The hydrochloride salt is a common commercially available form.[1]

The structural formula is:

CH3-NH-CH2-CH2-O-CH2-CH2-CH2-COOH



## **Physicochemical Data**

While specific experimental values for pKa and quantitative solubility are not readily available in the literature, the general properties of **Methylamino-PEG2-acid** and its hydrochloride salt are summarized below.

Property	Value	Source(s)
IUPAC Name	3-(2-(2- (methylamino)ethoxy)ethoxy)pr opanoic acid	[1]
Synonyms	MeNH-PEG2-acid	
CAS Number	1807503-87-2 (for HCl salt)	[1]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>4</sub>	[2]
Molecular Weight	191.2 g/mol	[2]
Molecular Formula (HCl Salt)	C8H18CINO4	[1]
Molecular Weight (HCl Salt)	227.69 g/mol	[1]
Appearance	White to off-white solid or oil	[3]
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, and DMF	[3]
Storage Conditions	Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C in a dry, dark environment.	[1]

## **Reactivity and Applications**

The utility of **Methylamino-PEG2-acid** lies in its two distinct reactive functional groups:

 Methylamine Group: This secondary amine is reactive towards activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones (via reductive amination).[1]



 Carboxylic Acid Group: This group can be activated to react with primary and secondary amines, forming stable amide bonds. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU.[2]

This bifunctionality makes **Methylamino-PEG2-acid** an ideal linker for a variety of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## **Application in PROTAC Synthesis**

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

**Methylamino-PEG2-acid** is well-suited for this linker role. For instance, the carboxylic acid end can be coupled to an amine-containing E3 ligase ligand, and the methylamine end can be coupled to a POI ligand that has a reactive carboxylic acid or an aldehyde. The PEG spacer helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

## **Experimental Protocols**

The following are detailed methodologies for common experiments involving **Methylamino- PEG2-acid**.

# Protocol 1: Amide Bond Formation via EDC/NHS Coupling (Aqueous Phase)

This protocol describes the conjugation of the carboxylic acid moiety of **Methylamino-PEG2-acid** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) in an aqueous buffer.

#### Materials:

- Methylamino-PEG2-acid
- Amine-containing molecule



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Reaction vessels
- Stirring equipment
- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Procedure:

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.
  - Prepare stock solutions of Methylamino-PEG2-acid, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., DMSO or DMF). Note that EDC is moisture-sensitive and should be prepared immediately before use.
  - o Dissolve the amine-containing molecule in the Coupling Buffer.
- Activation of Carboxylic Acid:
  - In a reaction tube, dissolve **Methylamino-PEG2-acid** in the Activation Buffer.
  - Add NHS/Sulfo-NHS to the solution (a 1.5 to 2-fold molar excess over Methylamino-PEG2-acid is recommended).
  - Add EDC to the solution (a 1.5 to 2-fold molar excess over Methylamino-PEG2-acid is recommended).



- Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
  - Immediately add the activated Methylamino-PEG2-acid solution to the solution of the amine-containing molecule.
  - Ensure the pH of the final reaction mixture is between 7.2 and 8.0. If necessary, adjust with a non-amine-containing base.
  - The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point for protein labeling.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Quenching:
  - Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters and capping unreacted amines. A final concentration of 10-50 mM of the quenching agent is typical.
  - Incubate for 15-30 minutes at room temperature.
- Purification:
  - Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

## Protocol 2: Amide Bond Formation using HATU (Organic Phase)

This protocol is suitable for coupling the carboxylic acid of **Methylamino-PEG2-acid** to an amine-containing small molecule in an organic solvent.

#### Materials:

• Methylamino-PEG2-acid



- · Amine-containing molecule
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
- Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
- Stirring equipment
- Purification system (e.g., flash chromatography, preparative HPLC)

#### Procedure:

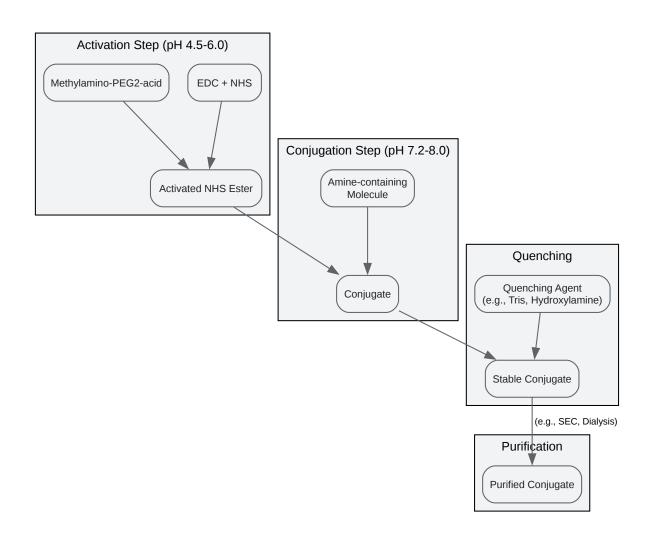
- Reaction Setup:
  - In a dry reaction vessel under an inert atmosphere, dissolve Methylamino-PEG2-acid (1 equivalent) in anhydrous DMF or DCM.
  - Add the amine-containing molecule (1-1.2 equivalents).
- Coupling Reaction:
  - Add HATU (1.1-1.5 equivalents) to the reaction mixture.
  - Add DIPEA (2-3 equivalents) to the mixture.
  - Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.
- Work-up and Purification:
  - Once the reaction is complete, the solvent can be removed under reduced pressure.
  - The residue can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.



- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash chromatography or preparative HPLC to yield the desired conjugate.

## **Visualizations**

## **Experimental Workflow for EDC/NHS Coupling**

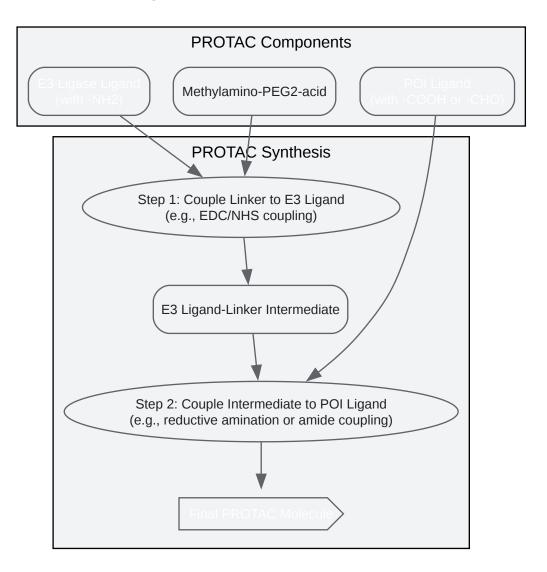


Click to download full resolution via product page



Caption: Workflow for the conjugation of Methylamino-PEG2-acid using EDC/NHS chemistry.

## **Role in PROTAC Synthesis**



Click to download full resolution via product page

Caption: Logical workflow for the synthesis of a PROTAC using **Methylamino-PEG2-acid**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9) Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C–H amidation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylamino-PEG2acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608983#methylamino-peg2-acid-structure-andproperties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com